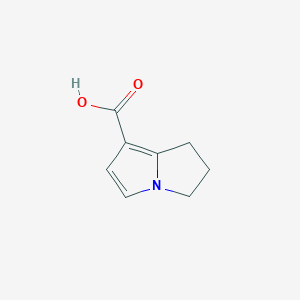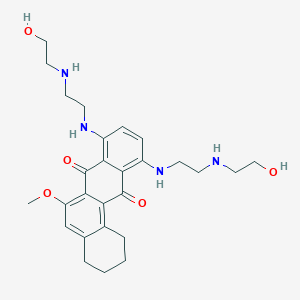
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone, also known as BHQ, is a synthetic compound that has been studied for its potential use in various scientific research applications. BHQ is a derivative of anthraquinone, which is a naturally occurring organic compound found in many plants. BHQ has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is not fully understood. However, it is believed that 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone interacts with DNA and RNA, resulting in the stabilization of the nucleic acid structure. This stabilization leads to an increase in the fluorescence intensity of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone, making it an ideal candidate for fluorescence microscopy.
Biochemical and Physiological Effects
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been shown to have minimal biochemical and physiological effects. Studies have shown that 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is non-toxic to cells and does not interfere with cellular functions. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has also been shown to be stable in various biological environments, making it an ideal candidate for long-term imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is its stability and high fluorescence intensity. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been shown to be stable for long periods of time, making it an ideal candidate for long-term imaging studies. However, one of the limitations of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is its high cost. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is a synthetic compound and is not readily available, making it expensive to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone in scientific research. One potential application is in the field of drug discovery. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone could be used as a fluorescent dye to label potential drug targets, allowing for the identification of new drug candidates. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone could also be used in the field of cancer research. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been shown to interact with DNA and RNA, making it a potential candidate for the development of new cancer therapies.
Conclusion
In conclusion, 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is a synthetic compound that has shown promising results in scientific research. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been synthesized using various methods and has been studied for its potential use in various applications. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has minimal biochemical and physiological effects and is stable in various biological environments. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been achieved using several methods. One of the most commonly used methods is the condensation reaction between 2-aminoethanol and 1,2,3,4-tetrahydro-7,12-benz(a)anthracene-6,11-dione. This reaction results in the formation of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone as a yellow powder. Other methods include the reaction between 2-aminoethanol and 1,2,3,4-tetrahydro-7,12-benz(a)anthracene-6,11-dione using various catalysts.
Wissenschaftliche Forschungsanwendungen
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been studied for its potential use in various scientific research applications. One of the most promising applications of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is in the field of fluorescence microscopy. 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone has been used as a fluorescent dye for labeling DNA and RNA in live cells. The fluorescence of 8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone is highly stable and does not bleach easily, making it an ideal candidate for long-term imaging studies.
Eigenschaften
CAS-Nummer |
124511-81-5 |
|---|---|
Produktname |
8,11-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone |
Molekularformel |
C27H36N4O5 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
8,11-bis[2-(2-hydroxyethylamino)ethylamino]-6-methoxy-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C27H36N4O5/c1-36-21-16-17-4-2-3-5-18(17)22-25(21)27(35)24-20(31-11-9-29-13-15-33)7-6-19(23(24)26(22)34)30-10-8-28-12-14-32/h6-7,16,28-33H,2-5,8-15H2,1H3 |
InChI-Schlüssel |
WVHLYXXUTXVUMU-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3CCCCC3=C1)C(=O)C4=C(C=CC(=C4C2=O)NCCNCCO)NCCNCCO |
Kanonische SMILES |
COC1=C2C(=C3CCCCC3=C1)C(=O)C4=C(C=CC(=C4C2=O)NCCNCCO)NCCNCCO |
Andere CAS-Nummern |
124511-81-5 |
Synonyme |
8,11-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-6-methoxy-1,2,3,4-tetrahydro-7,12-benz(a)anthraquinone EAM-TBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



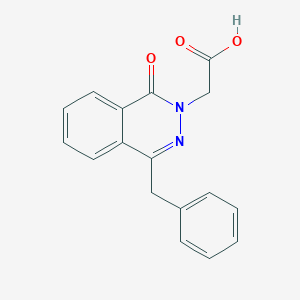



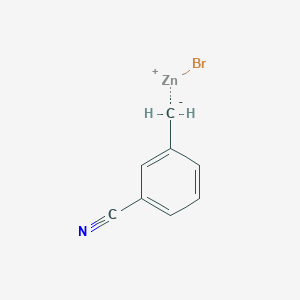
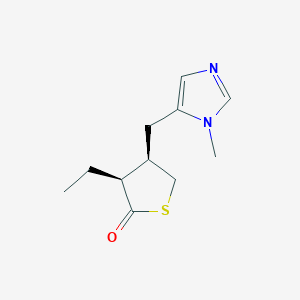

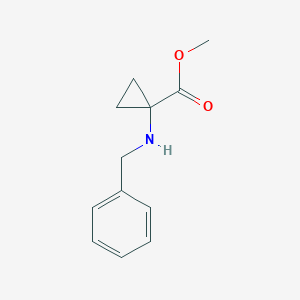

![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
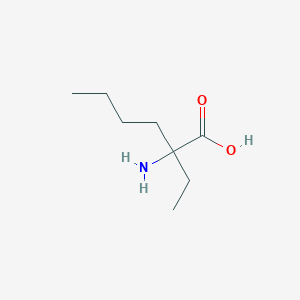
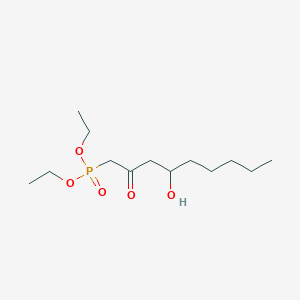
![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)
